molecular formula C14H18N4O B7639511 N-(oxan-4-yl)-1-(pyridin-2-ylmethyl)pyrazol-4-amine

N-(oxan-4-yl)-1-(pyridin-2-ylmethyl)pyrazol-4-amine

Cat. No. B7639511
M. Wt: 258.32 g/mol
InChI Key: SHWVQGSABJRVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(oxan-4-yl)-1-(pyridin-2-ylmethyl)pyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a pyrazole derivative that has shown promising results in various studies, and its unique chemical structure makes it an interesting molecule for further investigation.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-1-(pyridin-2-ylmethyl)pyrazol-4-amine is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial properties. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(oxan-4-yl)-1-(pyridin-2-ylmethyl)pyrazol-4-amine in lab experiments include its unique chemical structure, which makes it an interesting molecule for further investigation. Additionally, this compound has shown promising results in various studies, making it a potential candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(oxan-4-yl)-1-(pyridin-2-ylmethyl)pyrazol-4-amine. One direction is to further investigate its potential use as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity. Finally, this compound may be studied for its potential use in the development of new antibiotics.

Synthesis Methods

The synthesis of N-(oxan-4-yl)-1-(pyridin-2-ylmethyl)pyrazol-4-amine involves the reaction of 4-amino-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid with 4-bromo-1-butanol in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction with sodium hydride and 1,4-dioxane to yield the final product.

Scientific Research Applications

N-(oxan-4-yl)-1-(pyridin-2-ylmethyl)pyrazol-4-amine has been studied for its potential use in the development of new drugs. It has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential use as an anti-inflammatory agent. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(oxan-4-yl)-1-(pyridin-2-ylmethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-6-15-13(3-1)10-18-11-14(9-16-18)17-12-4-7-19-8-5-12/h1-3,6,9,11-12,17H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWVQGSABJRVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=CN(N=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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